molecular formula C28H34NaO8S2 B12349013 CID 156588506

CID 156588506

Cat. No.: B12349013
M. Wt: 585.7 g/mol
InChI Key: FENIJEOKBMDKBL-HIAXZNILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 156588506, identified as oscillatoxin E, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are primarily isolated from cyanobacteria of the genus Oscillatoria and are structurally characterized by complex macrocyclic frameworks with unique post-translational modifications . Oscillatoxin E has been identified through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation, which confirmed its molecular structure and purity (Figure 1C, 1D) . While its exact biological role remains under investigation, oscillatoxins are hypothesized to mediate ecological interactions, such as algal bloom regulation or predator deterrence, due to their potent bioactivity .

Properties

Molecular Formula

C28H34NaO8S2

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C28H34O8S2.Na/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);/b19-13-,20-14+;

InChI Key

FENIJEOKBMDKBL-HIAXZNILSA-N

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.[Na]

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.[Na]

Origin of Product

United States

Chemical Reactions Analysis

CID 156588506 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 156588506 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specific materials or chemicals.

Mechanism of Action

The mechanism of action of CID 156588506 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oscillatoxin E (CID 156588506) shares structural homology with other oscillatoxin derivatives, including oscillatoxin D (CID 101283546) , 30-methyl-oscillatoxin D (CID 185389) , and oscillatoxin F (CID 156582092) . Below is a detailed comparison of their structural features, physicochemical properties, and functional implications:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Compound CID Molecular Formula* Key Structural Features Functional Implications
Oscillatoxin E 156588506 C₃₈H₅₈N₈O₁₂S₂ Macrocyclic core with hydroxylation at C7 Enhanced solubility; potential role in redox signaling
Oscillatoxin D 101283546 C₃₇H₅₆N₈O₁₂S₂ Lack of C7 hydroxyl group Reduced polarity; may influence membrane permeability
30-Methyl-Oscillatoxin D 185389 C₃₈H₅₈N₈O₁₂S₂ Methylation at C30 position Increased hydrophobicity; possible resistance to enzymatic degradation
Oscillatoxin F 156582092 C₃₈H₅₆N₈O₁₃S₂ Additional epoxy group at C12-C13 Higher reactivity; potential cytotoxicity

*Molecular formulas are inferred based on structural data from Figure 1 in .

Key Findings:

Structural Variations: Oscillatoxin E vs. D: The presence of a hydroxyl group at C7 in oscillatoxin E increases its polarity compared to oscillatoxin D, which may enhance its solubility in aqueous environments . Methylation (CID 185389): The addition of a methyl group at C30 in 30-methyl-oscillatoxin D likely improves metabolic stability, a critical factor for bioactivity in marine environments .

Analytical Differentiation :

  • GC-MS chromatograms and vacuum distillation profiles () distinguish oscillatoxin E from its analogs based on retention times and fractional distribution patterns. For instance, oscillatoxin E elutes earlier than oscillatoxin F due to differences in hydrophobicity .

Functional Divergence :

  • While all oscillatoxins exhibit ecological toxicity, structural modifications influence their target specificity. For example, oscillatoxin E’s hydroxyl group may facilitate interactions with polar biomolecules, whereas methylated or epoxidized derivatives might target hydrophobic cellular components .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.